4-Methoxy-2-methylisoindoline-1,3-dione
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Overview
Description
4-Methoxy-2-methylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with methoxy and methyl substituents. This compound belongs to the class of isoindoline-1,3-diones, which are known for their diverse biological and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for isoindoline-1,3-diones often utilize green chemistry principles to minimize environmental impact. Solventless conditions and efficient purification techniques are commonly used to produce these compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: Substitution reactions, particularly involving the methoxy and methyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Scientific Research Applications
4-Methoxy-2-methylisoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D3, which plays a role in neurological processes. The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Isoindoline-1,3-dione: The parent compound without the methoxy and methyl substituents.
N-Substituted isoindoline-1,3-diones: These derivatives have various substituents attached to the nitrogen atom.
Uniqueness: 4-Methoxy-2-methylisoindoline-1,3-dione is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its methoxy group enhances its solubility and reactivity, while the methyl group influences its steric and electronic characteristics .
Properties
CAS No. |
2408-92-6 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-methoxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-11-9(12)6-4-3-5-7(14-2)8(6)10(11)13/h3-5H,1-2H3 |
InChI Key |
XCJSOUIAZPHOHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)OC |
Origin of Product |
United States |
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